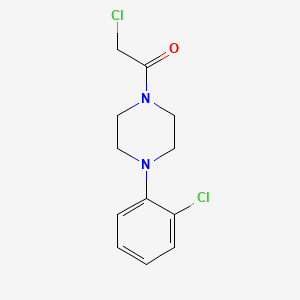

1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-piperazine hydrochloride is a useful organic compound for research related to life sciences . It has affinity for the dopamine D3 receptor in the nanomolar range, which may be due to its piperazine structure . This drug is believed to work by blocking serotonin receptors in the brain and spinal cord .

Molecular Structure Analysis

The molecular formula of 1-(2-Chlorophenyl)-piperazine hydrochloride is C10H14Cl2N2 . Its molecular weight is 233.14 .Applications De Recherche Scientifique

Pharmacological Insights and Receptor Interactions

Research has illuminated the pharmacological landscape of related piperazine derivatives, noting their interactions with neurotransmitter receptors, which could infer the applications of 1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine. For instance, studies on 1-(m-Chlorophenyl)piperazine, a structurally related compound, have demonstrated significant inhibitory effects on serotonin binding to rat brain receptors, suggesting serotonin receptor agonist properties (Fuller et al., 1981). Furthermore, 1-(m-Chlorophenyl)piperazine's interaction with multiple serotonergic receptors was explored, offering insights into its complex neuropsychopharmacological profile (Hamik & Peroutka, 1989).

Analytical and Forensic Applications

The development of analytical methods for detecting piperazine derivatives in forensic samples has significant implications for the scientific community. A study proposed a rapid and portable electrochemical method for detecting 1-(3-chlorophenyl)piperazine, showcasing the potential for similar applications in monitoring and identifying derivatives like this compound (Silva et al., 2021).

Synthetic and Chemical Development

The synthetic pathways to create piperazine derivatives, including this compound, are crucial for pharmaceutical intermediates and other applications. Research detailing the synthesis of related compounds provides a foundation for developing efficient, high-yield methods for producing such chemicals (Quan, 2006).

Mécanisme D'action

Target of Action

The primary target of 1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine is the 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other behaviors.

Mode of Action

This compound interacts with its target by binding to the 5-HT1A receptor with high affinity . It also antagonizes 5-HT2C receptors . This dual action can lead to changes in neurotransmission and neuronal activity, which may contribute to its antipsychotic effects.

Biochemical Pathways

The compound’s interaction with 5-HT1A and 5-HT2C receptors affects the serotonin pathway . By modulating this pathway, it can influence various downstream effects related to mood, anxiety, and cognition.

Result of Action

As a potent, selective, and orally active antipsychotic agent, this compound has been shown to produce a pharmacological profile similar to that of clozapine . The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmission and neuronal activity due to its interaction with 5-HT1A and 5-HT2C receptors .

Propriétés

IUPAC Name |

2-chloro-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-7-5-15(6-8-16)11-4-2-1-3-10(11)14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCXEMSJCSMCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)

![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2947492.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)

![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)